molecular formula C5H9N3OS B7727339 6,6-dimethyl-3-sulfanyl-1,2-dihydro-1,2,4-triazin-5-one

6,6-dimethyl-3-sulfanyl-1,2-dihydro-1,2,4-triazin-5-one

Cat. No.: B7727339
M. Wt: 159.21 g/mol
InChI Key: QUNUNCZHJTZYMB-UHFFFAOYSA-N
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Description

6,6-Dimethyl-3-sulfanyl-1,2-dihydro-1,2,4-triazin-5-one is a heterocyclic compound that features a triazine ring with a sulfanyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-dimethyl-3-sulfanyl-1,2-dihydro-1,2,4-triazin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a suitable thioketone or thioamide. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to promote cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-3-sulfanyl-1,2-dihydro-1,2,4-triazin-5-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the triazine ring or the sulfanyl group.

    Substitution: The methyl groups or the sulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the triazine ring.

Scientific Research Applications

6,6-Dimethyl-3-sulfanyl-1,2-dihydro-1,2,4-triazin-5-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its antimicrobial and anticancer properties.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 6,6-dimethyl-3-sulfanyl-1,2-dihydro-1,2,4-triazin-5-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved can vary, but often include key enzymes in metabolic pathways or signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-sulfanyl-1,2-dihydro-1,2,4-triazine-5,6-dione
  • 6,6-Dimethyl-3-thio-1,6-dihydro-as-triazine-3,5 (2H,4H)-dione

Uniqueness

6,6-Dimethyl-3-sulfanyl-1,2-dihydro-1,2,4-triazin-5-one is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Its sulfanyl group and methyl substitutions make it a versatile intermediate in synthetic chemistry and a promising candidate for various applications in research and industry.

Properties

IUPAC Name

6,6-dimethyl-3-sulfanyl-1,2-dihydro-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3OS/c1-5(2)3(9)6-4(10)7-8-5/h8H,1-2H3,(H2,6,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNUNCZHJTZYMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N=C(NN1)S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(=O)N=C(NN1)S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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